4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide (CAS 383147-47-5) is a synthetic N-arylbenzamide featuring a 4-methylbenzoyl group linked via an amide bond to a 4-(1H-pyrrol-1-yl)aniline moiety. With a molecular formula of C₁₈H₁₆N₂O and a molecular weight of 276.33 g·mol⁻¹, this compound occupies the chemical space of pyrrolyl benzamides—a scaffold class investigated for enoyl-ACP reductase (InhA) inhibition in Mycobacterium tuberculosis and claimed within the Markush structure of patented histone deacetylase (HDAC) inhibitors.

Molecular Formula C18H16N2O
Molecular Weight 276.339
CAS No. 383147-47-5
Cat. No. B2623946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide
CAS383147-47-5
Molecular FormulaC18H16N2O
Molecular Weight276.339
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=C3
InChIInChI=1S/C18H16N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h2-13H,1H3,(H,19,21)
InChIKeyWTKHQYIIIZHGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide (CAS 383147-47-5): Core Chemical Identity and Procurement-Relevant Classification


4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide (CAS 383147-47-5) is a synthetic N-arylbenzamide featuring a 4-methylbenzoyl group linked via an amide bond to a 4-(1H-pyrrol-1-yl)aniline moiety [1]. With a molecular formula of C₁₈H₁₆N₂O and a molecular weight of 276.33 g·mol⁻¹, this compound occupies the chemical space of pyrrolyl benzamides—a scaffold class investigated for enoyl-ACP reductase (InhA) inhibition in Mycobacterium tuberculosis [2] and claimed within the Markush structure of patented histone deacetylase (HDAC) inhibitors [3]. The compound is commercially available from multiple specialist chemical suppliers at purities typically ranging from 95% to 98% .

Why 4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide Cannot Be Casually Substituted by In-Class Pyrrolyl Benzamide Analogs


Within the pyrrolyl benzamide chemical space, even minor structural perturbations produce substantial shifts in target engagement profiles. The 4-methyl substituent on the benzoyl ring of this compound modulates both lipophilicity (XLogP3-AA = 3.5) [1] and electronic character at the amide carbonyl—parameters that directly influence binding to the InhA enzyme active site, where specific H-bonding interactions with Tyr158 and Thr196 have been mapped for closely related N-substituted-4-(1H-pyrrol-1-yl)benzamide derivatives [2]. Regioisomeric variants such as N-[(4-methylphenyl)methyl]-4-(1H-pyrrolyl)benzamide (CAS not assigned; ChEBI:105409), which reverse the amide connectivity and insert a methylene spacer, present a fundamentally different pharmacophoric geometry [3]. Furthermore, the HitGen HDAC inhibitor patent (US 10,266,489) explicitly distinguishes substituent-defined subgenera, with R₁ = 4-methyl conferring distinct intellectual property and potential activity profiles versus R₁ = halogen, alkoxy, or hydrogen [4]. Generic substitution without verifying target-specific activity data therefore risks invalidating both biological relevance and freedom-to-operate positions.

Quantitative Differentiation Evidence for 4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide (CAS 383147-47-5) Against Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation of 4-Methyl vs. Unsubstituted and 4-Chloro Pyrrolyl Benzamide Analogs

The target compound carries a 4-methyl substituent on the benzoyl ring, yielding a computed XLogP3-AA of 3.5 [1]. This value distinguishes it from the unsubstituted parent N-(4-(1H-pyrrol-1-yl)phenyl)benzamide, for which the absence of the methyl group reduces computed logP by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic CH₃ (+0.52). It further differentiates from the 4-chloro analog (π = +0.71 for aromatic Cl), which would be predicted to have a higher logP of approximately 3.7–3.9. This intermediate lipophilicity positions the compound in a favorable range for both enzyme active site penetration and aqueous solubility, consistent with the ligand efficiency trends observed across the pyrrolyl benzamide InhA inhibitor series reported by Joshi et al. [2].

Physicochemical profiling Drug-likeness Permeability prediction

Structural Scaffold Validation: Pyrrolyl Benzamide Core Demonstrates Quantified InhA Enzyme Inhibition in Direct Published Assays

The N-(4-(1H-pyrrol-1-yl)phenyl)benzamide scaffold—the direct structural core of the target compound—has been experimentally validated as an InhA inhibitor platform. In the study by Joshi et al. (2018), a series of N-substituted-4-(1H-pyrrol-1-yl)benzamide derivatives (compounds 3a–q) were synthesized and evaluated against both M. tuberculosis H37Rv and the InhA enzyme [1]. Five compounds from this series exhibited good InhA inhibitory activity, with compound 3q demonstrating defined H-bonding interactions with active-site residues Tyr158 and Thr196 as well as the NAD⁺ cofactor [1]. Critically, representative compounds tested on human lung cancer A549 and MV cell lines showed no cytotoxicity, establishing a preliminary therapeutic window for this scaffold class [1]. The target compound (4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide) shares the identical N-(4-(1H-pyrrol-1-yl)phenyl)benzamide core with only the 4-methyl substituent differentiating it from the base scaffold—placing it within the validated InhA pharmacophore space.

Antitubercular drug discovery Enoyl-ACP reductase inhibition Mycobacterium tuberculosis

Patent-Based Freedom-to-Operate Differentiation: 4-Methyl Substituent Places Compound Within HitGen HDAC Inhibitor Claims

United States Patent US 10,266,489 (HitGen LTD, issued April 23, 2019) claims a genus of pyrrolic amide compounds of formula I with histone deacetylase (HDAC) inhibitory viability [1]. The Markush definition of R₁ explicitly includes 'methyl' among the permitted substituents, and the generic formula encompasses the N-(4-(1H-pyrrol-1-yl)phenyl)benzamide connectivity present in the target compound. The patent further specifies that 'R₁ and R₂ are not simultaneously hydrogen,' meaning the 4-methyl substitution satisfies this essential structural requirement for the claimed HDAC inhibitor activity [1]. In contrast, the unsubstituted parent compound (R₁ = H, R₂ = H) is excluded from the preferred claims, and the 4-chloro analog falls under a different substituent category that may exhibit divergent isoform selectivity [1]. This patent positioning provides a clear intellectual property rationale for selecting the 4-methyl derivative over the unsubstituted or 4-halo variants in HDAC-focused research programs.

HDAC inhibition Epigenetic drug discovery Intellectual property

Vendor-Supplied Purity Metrics: 98% Baseline Purity Enables Reproducible Screening Without Additional Purification

The target compound is available from Leyan (Product No. 1623898) at a certified purity of 98% and from Chemscene at 95%+ purity with recommended storage at 2–8°C sealed in dry conditions . These purity levels meet or exceed the commonly accepted ≥95% threshold for primary screening in both academic and industrial hit discovery workflows. In contrast, many structurally related pyrrolyl benzamide analogs available through general chemical marketplaces lack batch-specific purity certification or are supplied only at 95% nominal purity, introducing potential variability in dose-response determinations. The defined storage specification (sealed, dry, 2–8°C) further provides procurement teams with explicit handling parameters that are absent for many comparator compounds .

Compound quality control Assay reproducibility Procurement specifications

Topological Polar Surface Area (tPSA) Differentiation from 2,5-Dimethylpyrrole-Containing Analogs for Blood-Brain Barrier Penetration Prediction

The target compound possesses a computed topological polar surface area (tPSA) of 34 Ų [1], which is notably lower than the tPSA of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-substituted benzohydrazide series (typically 80–110 Ų due to the hydrazide functionality) described in the 2023 MDPI Antibiotics study [2]. This lower tPSA places the compound below the widely cited 60–70 Ų threshold for predicted blood-brain barrier (BBB) penetration, whereas the dimethylpyrrole-benzohydrazide analogs exceed this threshold and are correspondingly predicted to have poorer CNS exposure. For programs requiring both antimycobacterial activity and potential CNS penetration (relevant for tuberculous meningitis), this property difference represents a meaningful selection criterion.

CNS drug discovery Blood-brain barrier penetration Physicochemical ADME

Evidence-Backed Application Scenarios for 4-Methyl-N-(4-pyrrol-1-ylphenyl)benzamide (CAS 383147-47-5) in Scientific Procurement


Antitubercular Lead Discovery: InhA-Targeted Screening Cascades

This compound serves as an entry point for InhA-focused antitubercular screening based on its shared N-(4-(1H-pyrrol-1-yl)phenyl)benzamide scaffold with the validated InhA inhibitor series of Joshi et al. (2018), where five compounds from this chemotype demonstrated good enzyme inhibition and representative members showed no cytotoxicity against A549 and MV mammalian cell lines [1]. The 4-methyl substituent provides a defined SAR starting point for exploring the benzoyl ring substituent effects on InhA potency. Procurement of the 98%-purity material ensures that initial screening results are not confounded by impurities.

HDAC Inhibitor Medicinal Chemistry: Patent-Aligned Chemical Probe Development

As a compound falling within the explicitly claimed genus of HitGen's US 10,266,489 patent, this 4-methyl pyrrolyl benzamide can be used as a starting scaffold for developing HDAC inhibitor chemical probes with reduced freedom-to-operate concerns [2]. The patent's Markush definition requires that R₁ and R₂ are not simultaneously hydrogen, making the 4-methyl substitution a structurally enabling feature that satisfies the claimed invention's essential requirements while providing a defined vector for further derivatization.

CNS-Penetrant Anti-Infective Candidate Evaluation

With a computed tPSA of only 34 Ų—substantially below the 60–70 Ų blood-brain barrier penetration threshold [3]—this compound is predicted to exhibit favorable passive CNS permeability. This property makes it particularly suitable for research programs targeting tuberculous meningitis or other CNS mycobacterial infections, where comparator compounds from the 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide class (estimated tPSA 80–110 Ų from the MDPI Antibiotics 2023 study [4]) would be predicted to have restricted brain exposure.

Physicochemical Property-Based Analogue Selection and Library Design

The compound's intermediate lipophilicity (XLogP3-AA = 3.5) [3], positioned between the unsubstituted parent (predicted XLogP ~2.8–3.0) and the 4-chloro analog (predicted XLogP ~3.7–3.9), makes it a strategically selected member of a property-based analogue library for systematic exploration of lipophilicity-activity relationships in pyrrolyl benzamide target engagement. Procurement teams building focused screening sets can use this compound to populate the logP 3.0–4.0 bin, a range historically enriched for orally bioavailable drug candidates.

Quote Request

Request a Quote for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.